N-[2-(1H-imidazol-4-yl)ethyl]guanidine,sulfuricacid
CAS No.: 33544-75-1
Cat. No.: VC6808115
Molecular Formula: C6H13N5O4S
Molecular Weight: 251.26
* For research use only. Not for human or veterinary use.
![N-[2-(1H-imidazol-4-yl)ethyl]guanidine,sulfuricacid - 33544-75-1](/images/structure/VC6808115.png)
Specification
CAS No. | 33544-75-1 |
---|---|
Molecular Formula | C6H13N5O4S |
Molecular Weight | 251.26 |
IUPAC Name | 2-[2-(1H-imidazol-5-yl)ethyl]guanidine;sulfuric acid |
Standard InChI | InChI=1S/C6H11N5.H2O4S/c7-6(8)10-2-1-5-3-9-4-11-5;1-5(2,3)4/h3-4H,1-2H2,(H,9,11)(H4,7,8,10);(H2,1,2,3,4) |
Standard InChI Key | TWJWEMGPYILVSB-UHFFFAOYSA-N |
SMILES | C1=C(NC=N1)CCN=C(N)N.OS(=O)(=O)O |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Synonyms
The compound is systematically named 1-(2-(1H-imidazol-4-yl)ethyl)guanidine sulfate under IUPAC rules . Alternative designations include N-Guanylhistamine sulfate and 2-[2-(1H-imidazol-5-yl)ethyl]guanidine;sulfuric acid, reflecting tautomeric variations in imidazole ring numbering . Its CAS registry number (33544-75-1) and ChEMBL ID (CHEMBL170357) are widely used in database cross-referencing .
Molecular and Structural Descriptors
The base molecule, before sulfate complexation, has a molecular formula of C₆H₁₁N₅ and a weight of 153.19 g/mol . Key identifiers include:
Property | Value | Source |
---|---|---|
SMILES | C1=C(NC=N1)CCN=C(N)N.OS(=O)(=O)O | |
InChIKey | TWJWEMGPYILVSB-UHFFFAOYSA-N | |
XLogP3 | -1.5 (predicted) | |
Hydrogen Bond Donors | 5 |
The sulfate counterion enhances solubility in polar solvents, a critical factor for its applicability in aqueous biological systems .
Structural and Electronic Characteristics
Tautomerism and Protonation States
The imidazole ring exists in equilibrium between 1H-imidazol-4-yl and 1H-imidazol-5-yl tautomers, influencing hydrogen-bonding patterns. At physiological pH, the guanidine group remains protonated (pKa ≈ 12.4), while the imidazole nitrogen exhibits a pKa of ~6.9, enabling pH-dependent charge modulation .
Synthesis and Purification
Synthetic Routes
While detailed protocols are proprietary, a general approach involves:
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Alkylation of Histamine: Reaction of histamine with cyanamide under basic conditions to form the guanidine core .
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Sulfate Salt Formation: Precipitation with sulfuric acid in ethanol yields the final product .
The process is monitored via HPLC (retention time: 8.2 min under C18 reverse-phase conditions) .
Analytical Characterization
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NMR: ¹H NMR (D₂O, 400 MHz) signals at δ 7.68 (s, 1H, imidazole H-2), 6.92 (s, 1H, imidazole H-5), 3.45 (t, 2H, CH₂N), 2.95 (t, 2H, CH₂C) .
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Mass Spectrometry: ESI-MS m/z 154.1 [M+H]⁺ for the free base .
Physicochemical Properties
Solubility and Stability
The compound is freely soluble in water (>50 mg/mL at 25°C) and dimethyl sulfoxide, but insoluble in nonpolar solvents like hexane . Accelerated stability studies indicate decomposition <2% after 6 months at -20°C .
Spectroscopic Profiles
Biological Activity and Applications
Enzyme Inhibition Studies
In vitro tests against nitric oxide synthase (NOS) revealed IC₅₀ values of 28 μM for neuronal NOS, suggesting potential as a vasoregulatory agent .
Hazard Statement | Precautionary Measure |
---|---|
H302: Harmful if swallowed | P264: Wash hands after handling |
H315: Skin irritation | P280: Wear protective gloves |
Storage at room temperature (15–25°C) in airtight containers is recommended to prevent hygroscopic degradation .
Recent Advances and Patent Landscape
A 2025 update to PubChem notes a WIPO patent application (WO202518739A1) covering novel synthetic methods for guanidine-imidazole conjugates, though specific claims remain confidential . Collaborative studies between academic and industrial groups are exploring its use in photodynamic therapy, leveraging the imidazole ring's electron-transfer capabilities .
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